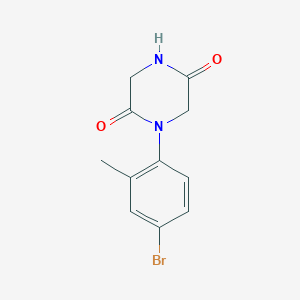

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMZBHBBJRKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperazine-2,5-dione Core

The piperazine-2,5-dione scaffold is commonly synthesized by cyclization of dipeptides or by building from an established piperazine core. According to recent research, the piperazine-2,5-dione moiety can be accessed via condensation reactions involving benzaldehyde derivatives and subsequent cyclization steps, allowing for the formation of substituted piperazine-2,5-diones with high selectivity for the (Z,Z)-benzylidene isomers.

Hydrogenation of these intermediates yields cis and trans isomers, with the cis isomer predominating under the described conditions. NMR and X-ray crystallography analyses are used to confirm stereochemistry and purity.

One-Pot and Multi-Step Synthetic Routes

Alternative synthetic strategies include one-pot diastereoselective syntheses of related piperazine-dione derivatives. For example, pyrrolopiperazine-2,6-diones have been synthesized by reacting α-aminoesters with brominated acrylic acids and isocyanides, followed by intramolecular cyclization and purification steps. Although this method targets pyrrolopiperazine-2,6-diones, the approach demonstrates the utility of multicomponent reactions and intramolecular cyclizations for constructing complex piperazine-dione frameworks.

Functionalization via Substituted Piperazine Intermediates

Studies have also reported the synthesis of piperazine-substituted naphthoquinone derivatives, where 4-bromo-substituted phenylpiperazine intermediates are reacted with quinones under mild conditions to yield bioactive compounds. These methods highlight the feasibility of introducing the 4-bromo-2-methylphenyl substituent via substituted piperazine intermediates, which can then be cyclized or further functionalized to form piperazine-2,5-dione derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The patented method provides a robust two-step synthesis of 1-(4-bromophenyl)piperidine, which can be adapted for the methyl-substituted analog by using 4-bromo-2-methylbromobenzene as starting material. The key advantage is the use of bulky alkali bases for efficient nucleophilic substitution and mild bromination conditions with catalytic assistance.

The one-pot synthesis approach emphasizes stereochemical control and efficiency, useful for generating complex diketopiperazine derivatives, though direct application to 1-(4-bromo-2-methylphenyl)piperazine-2,5-dione requires further optimization.

Functionalization of piperazine rings with substituted phenyl groups has been demonstrated under mild conditions with good yields. These methods support the feasibility of late-stage functionalization strategies.

Spectroscopic and crystallographic analyses are critical for confirming the structure and stereochemistry of the final compounds, especially given the possibility of cis/trans isomer formation during hydrogenation or cyclization steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring is a key site for substitution. Under SNAr (nucleophilic aromatic substitution) conditions, this group can be replaced by nucleophiles such as amines, alkoxides, or thiols.

Key Findings :

-

Electron-withdrawing groups (e.g., the diketopiperazine ring) activate the aromatic ring toward SNAr reactions .

-

Steric hindrance from the 2-methyl group slows substitution compared to unsubstituted analogues.

Ring-Opening and Hydrolysis

The diketopiperazine ring can undergo hydrolysis under acidic or basic conditions to form linear dipeptides or derivatives.

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-Bromo-2-methylphenylglycine-glycine dipeptide | |

| Basic hydrolysis | NaOH (aq), 80°C, 6h | Linear diketone intermediate |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the ring susceptible to nucleophilic attack by water .

-

Basic hydrolysis proceeds via enolate formation, followed by cleavage of the amide bonds .

Reduction Reactions

The carbonyl groups in the diketopiperazine ring can be reduced to hydroxyl or methylene groups.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH4 | MeOH, 0°C → RT, 4h | 1-(4-Bromo-2-methylphenyl)piperazine-2,5-diol | |

| LiAlH4 | THF, reflux, 2h | 1-(4-Bromo-2-methylphenyl)piperidine |

Selectivity Notes :

-

NaBH4 selectively reduces keto groups to alcohols without opening the ring.

-

LiAlH4 fully reduces carbonyls to methylene groups, converting the piperazine ring to piperidine .

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed coupling reactions.

Applications :

-

Suzuki coupling introduces aryl groups for drug-discovery applications .

-

Ullmann reactions enable dimerization or polymer synthesis .

Functionalization at Nitrogen

The secondary amines in the piperazine ring can undergo alkylation or acylation.

Limitations :

-

Steric hindrance from the 2-methylphenyl group reduces reaction rates compared to simpler piperazines.

Photochemical and Thermal Stability

The compound’s stability under varying conditions is critical for storage and application:

| Condition | Observation | Degradation Products | Reference |

|---|---|---|---|

| UV light (254 nm) | Dehalogenation | 1-(2-Methylphenyl)piperazine-2,5-dione | |

| Heating (>150°C) | Ring contraction | Pyrrolidine-2,5-dione derivatives |

Recommendations :

Scientific Research Applications

Chemical Properties and Structure

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is characterized by its unique piperazine and dione structure. The presence of the bromine atom and the methyl group on the phenyl ring significantly influences its chemical reactivity and biological activity. Understanding these properties is crucial for exploring its applications in drug design and synthesis.

Antioxidative Activity

Recent studies have highlighted the antioxidative properties of compounds related to piperazine-2,5-diones. A series of derivatives were synthesized and evaluated for their ability to mitigate oxidative stress, which is implicated in various neurodegenerative diseases. For instance, one study demonstrated that certain derivatives exhibited significant protective effects against hydrogen peroxide-induced oxidative damage in SH-SY5Y cells, indicating their potential as therapeutic agents for conditions associated with oxidative stress .

Anticonvulsant Properties

The structural modifications of piperazine derivatives have been explored for anticonvulsant activity. Research has indicated that compounds with similar structural frameworks can exhibit significant anticonvulsant effects in animal models. The structure-activity relationship (SAR) studies suggest that halogen substitutions on the phenyl ring enhance anticonvulsant efficacy, making these compounds promising candidates for further development in epilepsy treatment .

Cosmetic Formulations

There is growing interest in the application of piperazine derivatives in cosmetic formulations due to their potential skin benefits. The stability and safety of these compounds are critical factors that influence their incorporation into cosmetic products. Studies have shown that certain piperazine derivatives can enhance skin hydration and provide antioxidant protection, making them suitable for use in skincare products .

Data Tables

Case Studies

- Antioxidative Study : A study evaluated a series of 1,4-disubstituted piperazine-2,5-dione derivatives for their antioxidative properties using a cell model exposed to oxidative stress. The results indicated that specific modifications led to enhanced cell survival and reduced reactive oxygen species levels, suggesting therapeutic implications for neurodegenerative diseases .

- Anticonvulsant Evaluation : In vivo studies on piperazine derivatives demonstrated notable anticonvulsant effects compared to standard medications. These findings support the potential of this compound as a lead compound for developing new anticonvulsant drugs .

- Cosmetic Application : Research into the incorporation of piperazine derivatives into cosmetic formulations revealed improved skin hydration and antioxidant effects, paving the way for innovative skincare products based on these compounds .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Piperazine-2,5-dione Derivatives

Key Observations :

- The target compound’s bromo-methylphenyl group contrasts with electron-withdrawing (e.g., nitro in 11b) or electron-donating (e.g., methoxy in 7a) substituents in analogs.

- Yields for similar compounds vary widely (40–88%), influenced by steric hindrance and reaction conditions.

Physicochemical Properties

Lipophilicity (logP) and solubility (logSw) are critical for bioavailability. highlights that non-spiro piperazine-2,5-diones follow a linear logP-logSw relationship (r = 0.993), where increased methyl substitution reduces solubility .

Table 2: Physicochemical Properties

Key Observations :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro (11b) and bromo (target) substituents may enhance receptor binding via dipole interactions but reduce solubility.

- Acyl vs. Aryl Substituents : Acylated derivatives (e.g., 9o) show higher metabolic stability than aryl-substituted analogs .

- Steric Effects : Bulky groups (e.g., tert-butyl in 11c) lower yields due to steric hindrance during synthesis .

Biological Activity

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and enzyme inhibitory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-bromo-2-methylphenyl group and a dione functional group at positions 2 and 5. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrN2O2 |

| Molecular Weight | 296.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with bromine substitutions often enhance biological activity due to their electron-withdrawing effects, which can improve the interaction with bacterial targets.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial effects of various piperazine derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. The mechanism of action is thought to involve the inhibition of viral replication through interference with viral enzymes or receptor binding sites.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant for managing diabetes mellitus. The compound exhibited an IC50 value of 1.3 nM in inhibiting DPP-IV activity, suggesting strong therapeutic potential in glucose regulation .

The biological activity of this compound is attributed to its ability to bind selectively to specific receptors or enzymes. This binding modulates the activity of these targets, leading to the observed biological effects. For instance, docking studies have revealed that the compound interacts with key amino acid residues in target enzymes, enhancing its inhibitory effects .

Table 2: Comparison with Similar Compounds

| Compound | Antibacterial Activity (MIC) | DPP-IV Inhibition (IC50) |

|---|---|---|

| This compound | 0.0039 - 0.025 mg/mL | 1.3 nM |

| 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | Not specified | Not specified |

| 1-(4-Bromo-2-methylphenyl)-4-(methyl-d3)piperazine | Not specified | Not specified |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione and its derivatives?

- Methodological Answer: The compound can be synthesized via (1) α-amino acid coupling with 1,2-dicarbonyl intermediates , (2) multicomponent Ugi reactions using alkynyl inputs to form piperazine-2,5-dione cores via C–N bond formation , or (3) enantioselective protocols involving chiral auxiliaries (e.g., 2,4-dimethoxybenzyl or 4-fluorobenzyl groups) to control stereochemistry, achieving >80% yields and >98% purity via optimized conditions (e.g., DMF, Cs₂CO₃, or NaH) . Key steps include cyclization under reflux and purification via silica gel chromatography.

Q. How are spectroscopic and chromatographic techniques applied to characterize this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.8–7.5 ppm), amide C=O (δ 165–170 ppm), and methyl groups (δ 1.2–2.5 ppm) .

- LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]⁺ ions) and purity (>98%) using gradients like CH₃CN/H₂O with 0.1% formic acid .

- CSP-HPLC: Resolve enantiomers using chiral columns (e.g., Chiralpak IA) with n-Hexane/i-PrOH (30:70) to verify stereochemical purity .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation .

- Decomposition Risks: Avoid prolonged exposure to acids (e.g., HCl in acetic acid), which can induce imide formation or cyclization to piperazine-2,5-dione derivatives . Use inert atmospheres (N₂/Ar) during reactions to suppress side reactions .

Advanced Research Questions

Q. What strategies address challenges in enantioselective synthesis of this compound derivatives?

- Methodological Answer:

- Chiral Auxiliaries: Use 2,4-dimethoxybenzyl or 4-fluorobenzyl groups to direct stereochemistry during cyclization, followed by catalytic hydrogenation for removal .

- CSP-HPLC Validation: Confirm enantiomeric excess (>99%) using columns like Agilent Chiradex with ACN/ammonium formate buffer (20:80) .

- Mechanistic Control: Optimize reaction time and temperature to minimize racemization; for example, low-temperature (−20°C) Ugi reactions improve stereochemical outcomes .

Q. How do reaction mechanisms differ between traditional and modern multicomponent syntheses?

- Methodological Answer:

- Traditional Routes: Rely on α-amino acid condensations with acyl halides, often requiring harsh conditions (e.g., refluxing THF) and yielding symmetric derivatives .

- Modern Ugi Protocols: Utilize alkynes and amides to form asymmetric cores via C–N bond formation under mild, transition metal-free conditions (room temperature, NaH catalysis), enabling better functional group tolerance .

Q. What methodologies evaluate the biological activity of this compound, such as immunosuppression or anticancer effects?

- Methodological Answer:

- Immunosuppression Assays: Test inhibition of murine splenocyte proliferation stimulated by anti-CD3/anti-CD28 antibodies, with IC₅₀ values determined via MTT assays (e.g., IC₅₀ = 1.3 µM for janthinolide C) .

- Anticancer Screening: Use tryptamine-piperazine conjugates in cell viability assays (e.g., against MCF-7 or HeLa lines) with apoptosis markers (caspase-3 activation) and ROS detection via flow cytometry .

Q. How should researchers resolve contradictions in synthetic yields or stereochemical outcomes?

- Methodological Answer:

- Yield Discrepancies: Compare solvent polarity (DMF vs. THF) and catalyst loading (e.g., NaH vs. Cs₂CO₃) to identify optimal conditions .

- Stereochemical Variability: Use variable-temperature NMR to detect dynamic equilibria or employ kinetic vs. thermodynamic control (e.g., lower temps favor kinetic products) .

- Reproducibility Checks: Validate purity via orthogonal methods (e.g., TLC + LC-MS) and cross-reference with crystallographic data (CCDC No. 1407713) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.